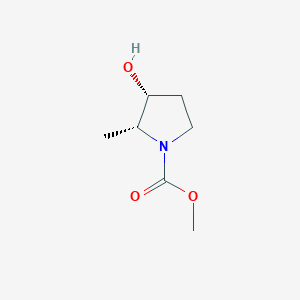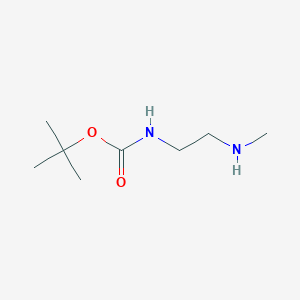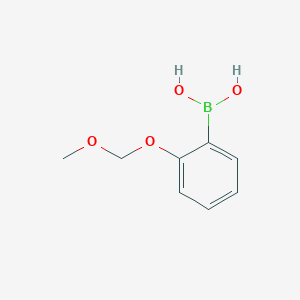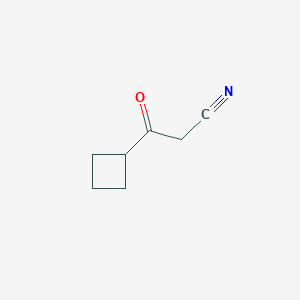
2-(Tridecafluorohexyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives, including those substituted with fluorinated alkyl groups, are significant due to their diverse biological activities and applications in material science. The synthesis and characterization of such compounds have attracted attention for their potential use in various fields, excluding direct drug applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclocondensation reactions between diamines and carboxylic acids or their derivatives. For fluorinated variants, such as 2-(trifluoromethyl)-1H-benzimidazole derivatives, specific methodologies might include reactions with trifluoroacetic acid or similar fluorinated reagents to introduce the fluorinated alkyl group onto the benzimidazole core (Hernández‐Luis et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of certain fluorinated benzimidazole compounds has been determined to reveal the arrangement of fluorine atoms and their impact on the molecule's geometry (Wei-Fa Yu et al., 2004).
Applications De Recherche Scientifique
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties against a wide range of bacterial and fungal pathogens. The synthesis and characterization of benzimidazole compounds, as well as their efficacy against organisms like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight their potential as antimicrobial agents (Salahuddin et al., 2017). Additionally, novel analogues have shown promising activity against protozoa and Trichinella spiralis, suggesting their use in treating parasitic infections (F. Hernández‐Luis et al., 2010).
Material Science
In the development of proton-conducting materials for fuel cell technology, benzimidazole-functionalized fluorocopolymers have been synthesized and evaluated. These materials exhibit enhanced proton conductivities, especially under conditions of low relative humidity, indicating their utility in improving fuel cell performance (B. Campagne et al., 2013).
Anticancer and Pharmaceutical Development
Benzimidazole derivatives have been investigated for their anticancer properties. For instance, novel benzimidazole compounds bearing oxadiazole and triazolo-thiadiazoles demonstrated significant anticancer activities, showcasing the potential for developing new anticancer therapeutics (A. Husain et al., 2012). Furthermore, studies on the antioxidant properties of benzimidazole derivatives in rat liver models suggest their utility in mitigating oxidative stress, which is associated with various diseases, including cancer (C. Kuş et al., 2004).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes understanding its toxicity, flammability, and environmental impact.
Orientations Futures
This involves identifying areas of further research. It could include potential applications of the compound, or ways to improve its synthesis or properties.
For a specific compound like “2-(Tridecafluorohexyl)-1H-benzimidazole”, you would need to look up these details in scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. In such cases, experiments would need to be conducted to gather this information. Please consult with a chemical professional or researcher for more specific guidance.
Propriétés
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGKJQHIIWIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F13N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555314 |
Source


|
| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tridecafluorohexyl)-1H-benzimidazole | |
CAS RN |
119403-54-2 |
Source


|
| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

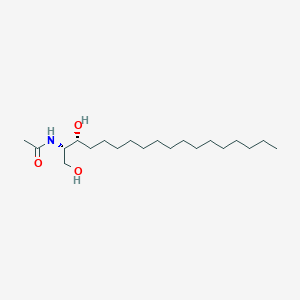
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
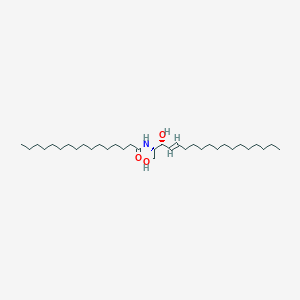
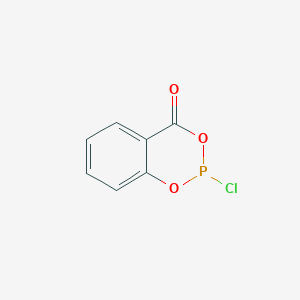
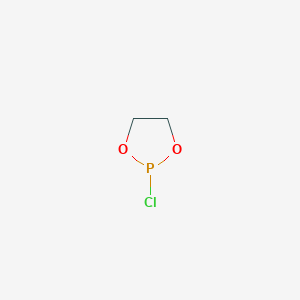

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)


